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Introduction

The separation of small proteins and peptides (typically below 30 kDa) via polyacrylamide gel
electrophoresis (PAGE) presents unique challenges. Standard Tris-glycine buffer systems,
while effective for a broad range of proteins, often fail to provide adequate resolution for smaller
species, leading to diffuse bands and poor separation from the dye front. To address this,
specialized buffer systems have been developed. While Bicine is a valuable biological buffer,
its primary application in this context is often found in transfer buffers for Western blotting. For
the electrophoretic separation of small proteins, the Tris-Tricine buffer system is a widely
adopted and highly effective method.

This document provides a detailed protocol for the preparation and use of a Tris-Tricine buffer
system for the separation of low molecular weight proteins. This system enhances the
resolution of small proteins by improving their stacking in the gel and altering the mobility of
ions in the running buffer, allowing for clear separation of proteins that would otherwise be
unresolved.

Principle of Tris-Tricine SDS-PAGE

The Tris-Tricine system is a modification of the Laemmli method.[1][2] It replaces glycine with
tricine in the running buffer. Tricine, having a higher negative charge than glycine at the
operating pH, migrates faster. This leads to a lower stacking limit and allows for the
"unstacking” of small proteins and peptides from the SDS micelles at the stacking/resolving gel
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interface, enabling their separation in the resolving gel. The result is sharper, well-resolved
bands for proteins in the 1-30 kDa range.[1][2]

Buffer and Reagent Composition

Proper preparation of buffers and reagents is critical for successful protein separation. The
following tables outline the recipes for the necessary stock solutions and gel casting solutions.

Table 1: Stock Solutions
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Stock Solution

Components

Instructions for 1 Liter

Acrylamide/Bis-acrylamide
(40%)

Acrylamide: 38.93 gBis-
acrylamide: 1.07 g

Dissolve in deionized water
and bring to a final volume of
100 mL. Caution: Acrylamide is

a neurotoxin.

Gel Buffer (3 M Tris-HCI, pH
8.45)

Tris base: 363 g

Dissolve in ~700 mL of
deionized water, adjust pH to
8.45 with HCI, and bring to a

final volume of 1 L.

Stacking Gel Buffer (1 M Tris-
HCI, pH 6.8)

Tris base: 121.1 g

Dissolve in ~800 mL of
deionized water, adjust pH to
6.8 with HCI, and bring to a

final volume of 1 L.[1]

10X Cathode (Running) Buffer

Tris base: 121.1 gTricine:
179.29gSDS: 10 g

Dissolve in deionized water
and bring to a final volume of 1
L. Do not adjust the pH.

10X Anode Buffer

Tris base: 121.1 g

Dissolve in ~800 mL of
deionized water, adjust pH to
8.9 with HCI, and bring to a

final volume of 1 L.

2X Sample Buffer

4% SDS12% Glycerol50 mM
Tris-HCI, pH 6.82% [3-
mercaptoethanol0.02%

Bromophenol Blue

Prepare a 10 mL solution with
2 mL of 20% SDS, 1.2 mL of
glycerol, 0.5 mL of 1 M Tris-
HCI pH 6.8, 0.2 mL of -
mercaptoethanol, and 0.2 mL
of 1% Bromophenol Blue
stock, and bring to volume with

deionized water.

10% Ammonium Persulfate
(APS)

Ammonium Persulfate: 1 g

Dissolve in 10 mL of deionized

water. Prepare fresh daily.

TEMED

N,N,N",N'-

Tetramethylethylenediamine

Use as supplied.
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4% Stacking Gel (5 10% Resolving Gel = 15% Resolving Gel

Component
mL) (10 mL) (10 mL)
Deionized Water 3.05 mL 4.0 mL 2.3mL
Acrylamide/Bis-
, 0.5mL 2.5 mL 3.75mL
acrylamide (40%)
Gel Buffer (3 M Tris-
3.3mL 3.3 mL
HCI, pH 8.45)
Stacking Gel Buffer (1
1.25mL
M Tris-HCI, pH 6.8)
10% SDS 50 pL 100 pL 100 pL
10% APS 25 uL 50 pL 50 pL
TEMED 5L 5puL 5puL

Note: For proteins <10 kDa, a resolving gel with 15%—-16.5% acrylamide is recommended. For
proteins in the 10-30 kDa range, a 10-12% gel is suitable.[2]

Experimental Protocols
Gel Casting
o Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers of the

gel casting apparatus according to the manufacturer's instructions.

o Prepare Resolving Gel: In a small beaker or tube, mix the components for the desired
percentage of resolving gel as listed in Table 2. Add the APS and TEMED last to initiate
polymerization.

e Pour Resolving Gel: Immediately after adding TEMED, gently pour the resolving gel solution
into the gel cassette to the desired height (leaving space for the stacking gel and comb).

o Overlay: Carefully overlay the resolving gel with a thin layer of water-saturated butanol or
70% ethanol to ensure a flat surface.
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» Polymerization: Allow the resolving gel to polymerize for 30-60 minutes. A sharp interface
between the gel and the overlay indicates polymerization is complete.

o Prepare Stacking Gel: Pour off the overlay and rinse the top of the resolving gel with
deionized water. Prepare the stacking gel solution as described in Table 2, adding APS and
TEMED last.

e Pour Stacking Gel and Insert Comb: Pour the stacking gel solution over the resolving gel and
insert the comb, taking care to avoid trapping air bubbles.

o Final Polymerization: Allow the stacking gel to polymerize for 20-30 minutes.

Sample Preparation

o Mix Sample and Buffer: Combine your protein sample with an equal volume of 2X Sample
Buffer.

o Denature: Heat the mixture at 95°C for 5 minutes to denature the proteins.

» Centrifuge: Briefly centrifuge the samples to pellet any insoluble material.

Electrophoresis

o Assemble Electrophoresis Unit: Place the polymerized gel cassette into the electrophoresis
tank.

e Add Running Buffers: Fill the inner chamber (cathode) with 1X Cathode Buffer (diluted from
the 10X stock). Fill the outer chamber (anode) with 1X Anode Buffer (diluted from the 10X
stock).

o Load Samples: Carefully load the denatured protein samples and appropriate molecular
weight markers into the wells.

e Run the Gel: Connect the electrophoresis unit to a power supply and run the gel at a
constant voltage. Typical running conditions are 100-150 V until the dye front reaches the
bottom of the gel. This can take approximately 1-2 hours.[3]

Experimental Workflow and Logical Relationships
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Caption: Experimental workflow for small protein separation.

Chemical Relationship in Tris-Tricine Buffer
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Key Ions in Electrophoresis
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Caption: lon migration in Tris-Tricine SDS-PAGE.

Conclusion

The Tris-Tricine buffer system provides superior resolution for the separation of small proteins
and peptides compared to standard Tris-glycine systems. By carefully preparing the buffers and
selecting the appropriate gel percentage, researchers can achieve sharp, well-defined bands
for low molecular weight proteins, facilitating their identification and further analysis. While
Bicine is a useful buffer in the broader context of protein analysis, particularly in transfer
buffers, Tris-Tricine remains the gold standard for the electrophoretic separation of small
proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

* 1. Western blot protocol for low molecular weight proteins [abcam.com]
o 2. static.fishersci.eu [static.fishersci.eu]

¢ 3. documents.thermofisher.com [documents.thermofisher.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b8054949?utm_src=pdf-body-img
https://www.benchchem.com/product/b8054949?utm_src=pdf-custom-synthesis
https://www.abcam.com/en-us/technical-resources/protocols/western-blot-protocol-for-low-molecular-weight-proteins
https://static.fishersci.eu/content/dam/fishersci/en_EU/suppliers/Thermo%20Scientific/Thermo-fisher-scientific-life-science/protein-gel-electrophoresis.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011814_Precise_TrisGlycine_Gels_UG.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8054949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Notes and Protocols for Bicine-Tris Buffer in
Small Protein Separation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8054949#how-to-make-bicine-tris-buffer-for-
separating-small-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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